5-(6-Hydroxy-2-naphthyl)-1,2,3-benzenetriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Hydroxy-2-naphthyl)-1,2,3-benzenetriol is a complex organic compound characterized by the presence of multiple hydroxyl groups attached to a naphthalene and benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-hydroxy-2-naphthyl)-1,2,3-benzenetriol typically involves multi-step organic reactions. One common method includes the regioselective oxidation of 6-hydroxy-2-naphthoic acid using recombinant Escherichia coli strains expressing specific enzymes . This process ensures the precise introduction of hydroxyl groups at desired positions on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and controlled reaction conditions to optimize yield and purity. The exact methods can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
5-(6-Hydroxy-2-naphthyl)-1,2,3-benzenetriol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-(6-Hydroxy-2-naphthyl)-1,2,3-benzenetriol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(6-hydroxy-2-naphthyl)-1,2,3-benzenetriol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-naphthoic acid: A related compound with similar structural features but different functional groups.
6-Hydroxy-2-naphthyl disulfide: Another similar compound with distinct chemical properties and applications.
Uniqueness
5-(6-Hydroxy-2-naphthyl)-1,2,3-benzenetriol is unique due to its specific arrangement of hydroxyl groups and the combination of naphthalene and benzene rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C16H12O4 |
---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
5-(6-hydroxynaphthalen-2-yl)benzene-1,2,3-triol |
InChI |
InChI=1S/C16H12O4/c17-13-4-3-9-5-10(1-2-11(9)6-13)12-7-14(18)16(20)15(19)8-12/h1-8,17-20H |
InChI Key |
PBTSXIZGBMXUHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C3=CC(=C(C(=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.